AUC of Active Omeprazole Metabolite: AGN-201904-Z vs. Esomeprazole
AGN-201904-Z provides a two-fold higher systemic exposure to its active metabolite, omeprazole, compared to esomeprazole after 5 days of once-daily dosing. The area under the plasma concentration-time curve (AUC) for omeprazole was doubled, indicating a significantly prolonged plasma residence time for the active drug [1].
| Evidence Dimension | Systemic exposure of active metabolite (Omeprazole) |
|---|---|
| Target Compound Data | AUC was twice that of the comparator |
| Comparator Or Baseline | Esomeprazole 40 mg (baseline AUC value) |
| Quantified Difference | 2-fold increase (100% increase) in AUC |
| Conditions | Randomized, open-label, parallel-group study; healthy male volunteers; after 5 consecutive days of once-daily oral dosing |
Why This Matters
This directly quantifies the superior systemic availability of the active drug, the mechanistic basis for the prolonged pharmacodynamic effect that cannot be achieved by standard doses of esomeprazole.
- [1] Hunt, R. H., Armstrong, D., Yaghoobi, M., James, C., Chen, Y., Leonard, J., ... & Sachs, G. (2008). Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z. Alimentary pharmacology & therapeutics, 28(2), 187-199. View Source
